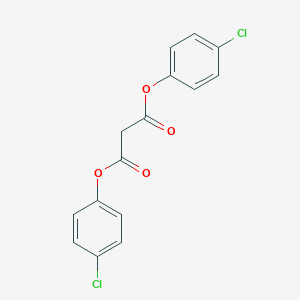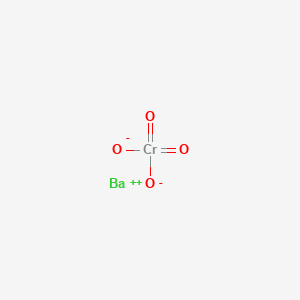![molecular formula C24H49NO4 B076156 Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester CAS No. 10248-74-5](/img/structure/B76156.png)
Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecanoic acid, 2-[bis(2-hydroxyethyl)amino]ethyl ester, also known as stearoyl-2-hydroxyethylamide (SHEA), is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. SHEA is a derivative of stearic acid, a saturated fatty acid commonly found in animal and vegetable fats.
Mechanism of Action
The exact mechanism of action of SHEA is not fully understood, but it is believed to act through multiple pathways. In neuroscience, SHEA has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. In cancer research, SHEA has been shown to inhibit the Akt/mTOR pathway, which is involved in the regulation of cell growth and survival. In immunology, SHEA has been shown to modulate the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
SHEA has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-cancer properties. In neuroscience, SHEA has been shown to reduce oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases. In cancer research, SHEA has been shown to induce apoptosis and inhibit the growth of cancer cells. In immunology, SHEA has been shown to modulate the immune response and reduce inflammation.
Advantages and Limitations for Lab Experiments
SHEA has several advantages for lab experiments, including its low toxicity, solubility in water and organic solvents, and stability at room temperature. However, SHEA has some limitations, including its limited availability and high cost.
Future Directions
There are several future directions for the study of SHEA. In neuroscience, further research is needed to elucidate the exact mechanism of action of SHEA and its potential therapeutic applications in neurodegenerative diseases. In cancer research, further studies are needed to investigate the efficacy of SHEA as a potential anti-cancer agent and its potential use in combination with other therapies. In immunology, further research is needed to investigate the immunomodulatory effects of SHEA and its potential use in the treatment of autoimmune diseases. Additionally, further studies are needed to optimize the synthesis method of SHEA and improve its purity and yield.
Synthesis Methods
SHEA can be synthesized through a simple two-step reaction using stearic acid and diethanolamine. The first step involves the conversion of stearic acid to stearoyl chloride using thionyl chloride. The second step involves the reaction of stearoyl chloride with diethanolamine to produce SHEA. The purity of the final product can be improved through recrystallization.
Scientific Research Applications
SHEA has been shown to have potential therapeutic applications in various fields of study, including neuroscience, cancer research, and immunology. In neuroscience, SHEA has been shown to have neuroprotective effects against ischemic injury and neuroinflammation. In cancer research, SHEA has been shown to inhibit the growth of cancer cells and induce apoptosis. In immunology, SHEA has been shown to modulate the immune response and reduce inflammation.
properties
CAS RN |
10248-74-5 |
|---|---|
Molecular Formula |
C24H49NO4 |
Molecular Weight |
415.6 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethyl octadecanoate |
InChI |
InChI=1S/C24H49NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24(28)29-23-20-25(18-21-26)19-22-27/h26-27H,2-23H2,1H3 |
InChI Key |
FVIMRJIDRHUTQP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCN(CCO)CCO |
Other CAS RN |
10248-74-5 17329-61-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



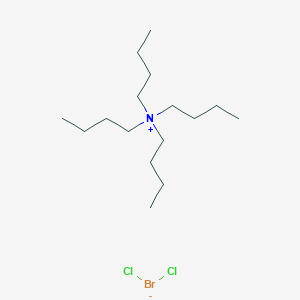

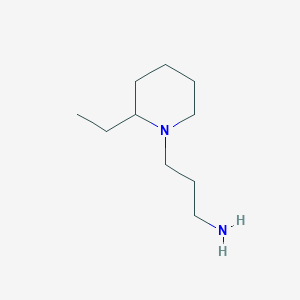


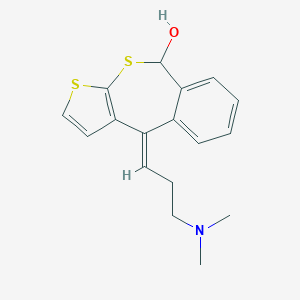
![Benzene, 1-methoxy-3-[(1E)-2-phenylethenyl]-](/img/structure/B76086.png)
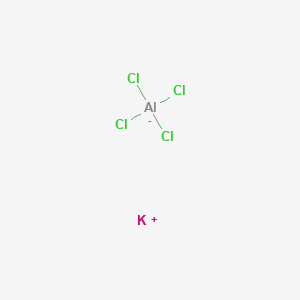


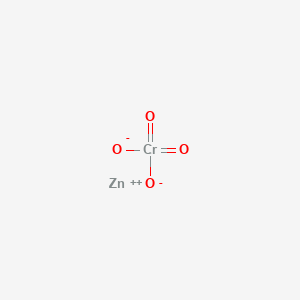
![4-[(Isobutylamino)sulfonyl]benzoic acid](/img/structure/B76097.png)
